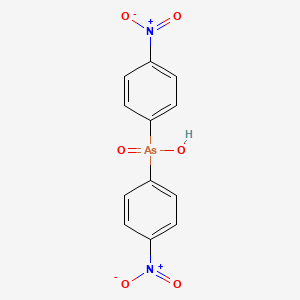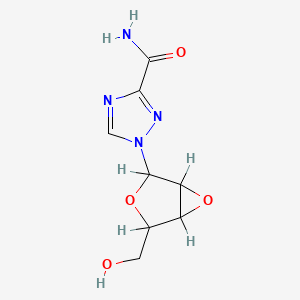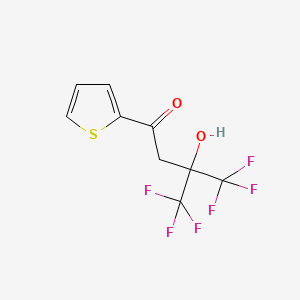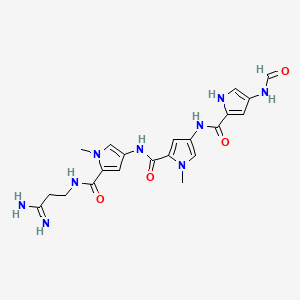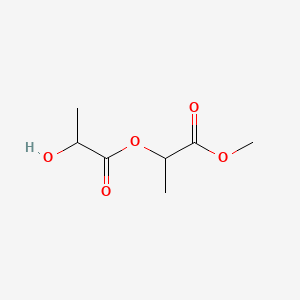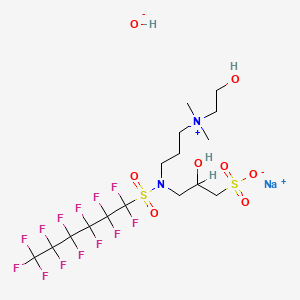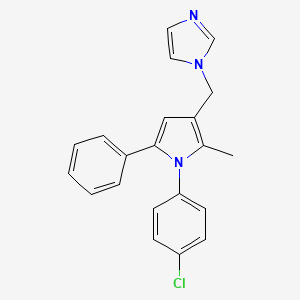
1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties. This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a phenyl group attached to a pyrrole ring, which is further connected to an imidazole ring.
Métodos De Preparación
The synthesis of 1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- can be achieved through various synthetic routes. One common method involves the use of a Cu(II) catalyst in a Mannich base reaction. This method has been found to be effective in producing imidazole derivatives with high yields . The reaction typically involves the condensation of an aldehyde, an amine, and a ketone in the presence of the Cu(II) catalyst under controlled conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity of the final product.
Análisis De Reacciones Químicas
1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole: This compound has a similar imidazole structure but with different substituents, leading to different chemical and biological properties.
Indole derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and have diverse biological activities.
The uniqueness of 1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
146204-71-9 |
|---|---|
Fórmula molecular |
C21H18ClN3 |
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
1-[[1-(4-chlorophenyl)-2-methyl-5-phenylpyrrol-3-yl]methyl]imidazole |
InChI |
InChI=1S/C21H18ClN3/c1-16-18(14-24-12-11-23-15-24)13-21(17-5-3-2-4-6-17)25(16)20-9-7-19(22)8-10-20/h2-13,15H,14H2,1H3 |
Clave InChI |
BFVIJENWCJLUTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)CN4C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


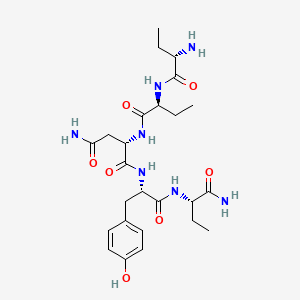
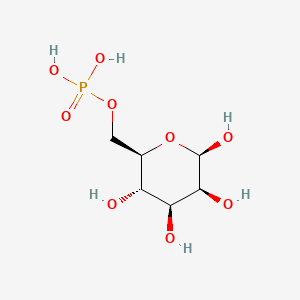
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)
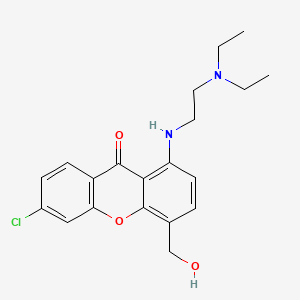
![1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane](/img/structure/B12796620.png)

